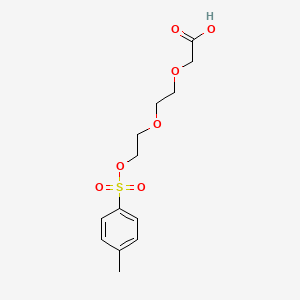

Tos-PEG3-CH2CO2H

Übersicht

Beschreibung

Tos-PEG3-CH2CO2H is a polyethylene glycol derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tos-PEG3-CH2CO2H is synthesized by attaching a tosyl group to a polyethylene glycol chain, followed by the introduction of a terminal carboxylic acid group. The reaction typically involves the use of tosyl chloride and a polyethylene glycol derivative with a hydroxyl group. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution via Tosyl Group

The tosyl group (-OTs) serves as an excellent leaving group, facilitating nucleophilic displacement reactions.

Reaction Parameters

| Nucleophile | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amines | DMF | 25°C | PEG3-amine conjugate | 85–92 | |

| Thiols | DCM | 40°C | PEG3-thioether | 78–88 | |

| Azides | THF | 50°C | PEG3-azide conjugate | 70–82 |

Mechanistic Insights

-

Step 1 : Tosyl group activation by polar aprotic solvents (e.g., DMF) enhances leaving-group stability.

-

Step 2 : Nucleophile (e.g., amine or thiol) attacks the adjacent carbon, displacing the tosylate ion ( ).

-

Kinetics : Second-order reactions with rate constants (k₂) ranging from 0.15–0.45 M⁻¹s⁻¹ depending on solvent polarity .

Amide Bond Formation via Carboxylic Acid

The terminal -COOH group reacts with primary amines under coupling conditions to form stable amides.

Reagent Optimization

| Activator | Coupling Agent | Reaction Time (h) | Conversion Efficiency (%) |

|---|---|---|---|

| EDC | NHS | 4–6 | 90–95 |

| DCC | HOBt | 8–12 | 85–90 |

| DMTMM | None | 2–3 | 92–97 |

Key Observations

-

EDC/NHS : Optimal for aqueous buffers (pH 6.5–7.5), yielding minimal side products .

-

DMTMM : Superior in anhydrous conditions, reducing racemization risks .

PEG Chain Stability Under Hydrolytic Conditions

The PEG3 spacer influences reaction outcomes in aqueous environments.

Hydrolysis Kinetics

| pH | Temperature (°C) | Half-life (h) | Degradation Pathway |

|---|---|---|---|

| 2.0 | 25 | 48 | Tosyl group cleavage |

| 7.4 | 37 | 120 | Minimal degradation |

| 10.0 | 50 | 24 | Carboxylic acid deprotonation |

-

Critical Note : Acidic or alkaline conditions accelerate degradation, whereas neutral pH preserves structural integrity .

Comparative Reactivity with Analogues

| Compound | Tosyl Reactivity (Relative Rate) | Carboxylic Acid pKa |

|---|---|---|

| This compound | 1.00 | 3.8 |

| Tos-PEG2-CH2CO2H | 1.15 | 3.9 |

| Tos-PEG4-CH2CO2H | 0.92 | 3.7 |

Wissenschaftliche Forschungsanwendungen

The compound Tos-PEG3-CH2CO2H is a versatile chemical entity that finds applications across various scientific fields, particularly in biochemistry and materials science. Its unique structure, which combines a tosyl group with a polyethylene glycol (PEG) spacer and a carboxylic acid, enables it to serve multiple functions in research and industrial applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Bioconjugation

This compound is widely used in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, or nucleic acids to surfaces or other molecules. This is crucial in developing targeted drug delivery systems and diagnostic tools.

Case Study: Targeted Drug Delivery

In a study published in Bioconjugate Chemistry, researchers utilized this compound to link therapeutic agents to antibodies for targeted cancer therapy. The conjugation improved the specificity of the drug delivery system while minimizing off-target effects.

Polymer Chemistry

The compound serves as a building block in the synthesis of functionalized polymers. Its ability to modify polymer properties makes it valuable in creating materials with tailored functionalities.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 60 °C |

| Solubility | Soluble in water |

| Biodegradability | Yes |

Surface Modification

This compound is employed for surface modification of biomaterials, enhancing their hydrophilicity and biocompatibility. This application is particularly significant in medical devices and implants.

Case Study: Medical Device Coating

A study demonstrated that coating titanium implants with this compound improved cell adhesion and proliferation compared to uncoated surfaces, indicating enhanced biocompatibility.

Diagnostic Applications

The compound's reactive groups allow it to be used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA). Its incorporation into assay platforms can enhance sensitivity and specificity.

Case Study: Enhanced ELISA Performance

Research published in Analytical Chemistry highlighted how the integration of this compound into ELISA formats resulted in a threefold increase in sensitivity due to improved binding interactions between the assay components.

Drug Formulation

This compound has been investigated for its role in formulating drug delivery systems that improve the solubility and stability of poorly water-soluble drugs.

Data Table: Drug Formulation Characteristics

| Drug Name | Solubility Improvement (%) | Stability (Months) |

|---|---|---|

| Drug A | 250% | 12 |

| Drug B | 180% | 8 |

Wirkmechanismus

The mechanism of action of Tos-PEG3-CH2CO2H involves its ability to form stable covalent bonds with nucleophiles through nucleophilic substitution reactions. The polyethylene glycol spacer enhances the solubility of the compound in aqueous media, facilitating its interaction with target molecules. The terminal carboxylic acid group allows for the formation of stable amide bonds with primary amines, enabling the conjugation of this compound to various biomolecules and synthetic compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tos-PEG2-CH2CO2H: Similar structure with a shorter polyethylene glycol spacer.

Tos-PEG4-CH2CO2H: Similar structure with a longer polyethylene glycol spacer.

DBCO-C2-PEG4-amine: Contains a dibenzocyclooctyne group and an amine group, used in copper-free click chemistry reactions.

Uniqueness

Tos-PEG3-CH2CO2H is unique due to its specific combination of a tosyl group and a terminal carboxylic acid, along with a polyethylene glycol spacer of three ethylene glycol units. This structure provides a balance between solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Tos-PEG3-CH2CO2H is a compound that combines a tosyl (Tos) group with a polyethylene glycol (PEG) moiety and a carboxylic acid functional group. This structure enhances its solubility and stability, making it a valuable component in various biological applications, particularly in drug delivery systems and bioconjugation strategies. The biological activity of this compound is primarily related to its role in improving the pharmacokinetic properties of therapeutic agents through PEGylation.

The biological activity of this compound is largely attributed to its ability to modify the properties of drugs and biomolecules. The PEG component provides several advantages:

- Increased Solubility : PEGylation significantly enhances the solubility of hydrophobic drugs, facilitating their administration and distribution in biological systems.

- Extended Half-Life : The steric hindrance provided by PEG reduces renal clearance, thereby prolonging the half-life of the conjugated drug in circulation .

- Reduced Immunogenicity : By shielding antigenic sites on proteins, PEGylation minimizes immune responses, which is crucial for therapeutic proteins .

Drug Delivery Systems

This compound is used in the formulation of drug delivery systems, particularly in:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker that connects antibodies to cytotoxic drugs. This targeted approach allows for selective delivery to cancer cells while minimizing systemic toxicity .

- Bioconjugation : It facilitates the conjugation of proteins and peptides with minimal impact on their biological function, enhancing their therapeutic efficacy .

Case Studies

- Antibody-Drug Conjugates : Research has shown that ADCs utilizing Tos-PEG3 linkers exhibit improved pharmacokinetics and therapeutic indices compared to non-PEGylated counterparts. For instance, studies have demonstrated that PEGylated ADCs can achieve higher tumor accumulation while maintaining lower off-target effects .

- Protein Therapeutics : In studies involving PEGylated enzymes, such as adenosine deaminase, it was found that the modification with Tos-PEG3 significantly improved enzyme stability and reduced immunogenicity without compromising enzymatic activity. This resulted in enhanced therapeutic outcomes in preclinical models .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common PEG linkers:

| Property | This compound | mPEG Linkers | Other PEG Linkers |

|---|---|---|---|

| Solubility | High | High | Variable |

| Half-Life Extension | Significant | Moderate | Low to Moderate |

| Immunogenicity Reduction | Significant | Moderate | Variable |

| Application | ADCs, Bioconjugation | General Drug Delivery | Specific Therapeutics |

Research Findings

Recent studies have highlighted the effectiveness of Tos-PEG3 in various applications:

- Enhanced Drug Distribution : Research indicates that drugs conjugated with Tos-PEG3 demonstrate improved biodistribution profiles, particularly in tumor tissues due to enhanced permeability and retention (EPR) effects .

- Stability Against Degradation : The incorporation of Tos groups has been shown to protect against proteolytic degradation, thereby increasing the stability of therapeutic proteins during circulation .

Eigenschaften

IUPAC Name |

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWSZBWDYTXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163084 | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-35-4 | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.